2-Acetyl-5-nitrothiophene

Übersicht

Beschreibung

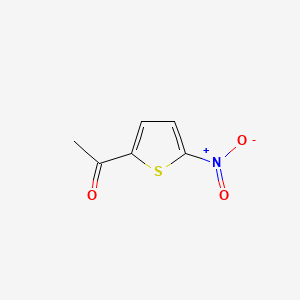

2-Acetyl-5-nitrothiophene is a heterocyclic compound with the molecular formula C6H5NO3S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetyl-5-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 2-acetylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetyl-5-nitrothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Acetyl-5-nitrothiophene has been investigated for its antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Research indicates that this compound exhibits activity against both replicating and non-replicating forms of the bacterium, which is crucial for developing treatments for tuberculosis. The mechanism involves the reduction of the nitro group to generate reactive intermediates that damage bacterial DNA and proteins, primarily mediated by bacterial nitroreductases .

Biochemical Probes

In biochemical assays, this compound serves as a probe to study enzyme mechanisms. Its ability to interact with various biological molecules allows researchers to explore enzyme activities and metabolic pathways.

Material Science

This compound is also utilized in the synthesis of complex heterocyclic compounds which are important in the development of dyes, pigments, and other specialty chemicals. Its chemical structure allows it to act as a building block for more intricate molecular assemblies .

Case Study 1: Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against multi-drug resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant antimicrobial activity with minimal cytotoxic effects on human cell lines, making it a promising candidate for further development in tuberculosis treatment .

| Parameter | Value |

|---|---|

| MIC (against H37Rv) | 6.25 μg/ml |

| Cytotoxicity (HepG2) | Non-cytotoxic at 20 μg/ml |

Case Study 2: Anticancer Properties

Research focusing on the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines. In vitro studies showed a significant decrease in cell viability in MCF-7 breast cancer cells upon treatment with this compound, indicating its potential as an anticancer agent .

| Cell Line | Viability Reduction (%) |

|---|---|

| MCF-7 | 75% |

| A549 | 70% |

Wirkmechanismus

The mechanism of action of 2-acetyl-5-nitrothiophene involves its interaction with biological molecules. For instance, in antimicrobial applications, the nitro group is reduced to form reactive intermediates that can damage bacterial DNA and proteins. This reduction is often mediated by bacterial nitroreductases, leading to the generation of toxic species that inhibit bacterial growth .

Vergleich Mit ähnlichen Verbindungen

5-Nitro-2-thiophenecarboxaldehyde: Another nitrothiophene derivative with similar chemical properties.

2-Nitrothiophene: A simpler nitrothiophene compound used in various chemical syntheses.

Uniqueness: 2-Acetyl-5-nitrothiophene is unique due to its acetyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis, offering more opportunities for the development of novel compounds compared to simpler nitrothiophenes .

Biologische Aktivität

2-Acetyl-5-nitrothiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetyl group at the 2-position and a nitro group at the 5-position. The presence of these functional groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various therapeutic effects. The compound may also engage in hydrogen bonding with target proteins, influencing their function and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that related compounds with similar structures possess activity against various pathogens, including bacteria and fungi. The nitro group is particularly significant for its role in generating reactive species that can disrupt microbial cell integrity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 12.5 µg/ml |

| 5-Nitrothiophene | Mycobacterium tuberculosis | 6.25 µg/ml |

| 2-(3-Methylpiperidin-1-yl)-5-nitrothiophene | Staphylococcus aureus | 10 µg/ml |

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties . For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung epithelial) cells without significant toxicity to normal cells .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of several nitrothiophenes, it was found that while many compounds exhibited high toxicity, this compound displayed a favorable profile with no cytotoxicity observed at concentrations up to 20 µg/ml . This suggests its potential as a lead compound for further development in cancer therapy.

Toxicological Considerations

Despite its promising biological activities, concerns regarding the toxicological profile of nitrothiophenes exist. Certain derivatives have been linked to carcinogenic effects in animal models, highlighting the need for careful evaluation during drug development . The mechanism behind these effects often involves metabolic activation leading to DNA damage.

Eigenschaften

IUPAC Name |

1-(5-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUIQITENCDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192678 | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-00-9 | |

| Record name | 1-(5-Nitro-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl (5-nitro-2-thienyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reactivity of 1-(5-nitrothiophen-2-yl)ethanone?

A1: 1-(5-nitrothiophen-2-yl)ethanone acts as a key starting material in the synthesis of chalcone analogues via an S(RN)1 mechanism. [, ] This electron-transfer chain reaction involves the reaction of 1-(5-nitrothiophen-2-yl)ethanone with cyclic nitronate anions. This process highlights the compound's ability to undergo specific chemical transformations relevant to medicinal chemistry and drug development. [, ]

Q2: What specific reaction does 1-(5-nitrothiophen-2-yl)ethanone undergo in this context?

A2: 1-(5-nitrothiophen-2-yl)ethanone, specifically in its brominated form as 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, reacts with various cyclic nitronate anions. [, ] This reaction proceeds through an S(RN)1 mechanism, ultimately forming α,β-unsaturated ketones, which are analogous in structure to chalcones. [, ]

Q3: What are the broader implications of this research regarding 1-(5-nitrothiophen-2-yl)ethanone?

A3: This research demonstrates a novel and efficient method to synthesize a diverse range of chalcone analogues using 1-(5-nitrothiophen-2-yl)ethanone as a starting material. [, ] This has significant implications for medicinal chemistry as chalcones are known for their various biological activities. This synthetic route opens possibilities for developing new drug candidates with potentially improved pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.